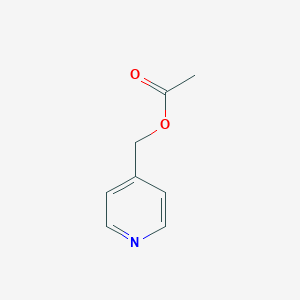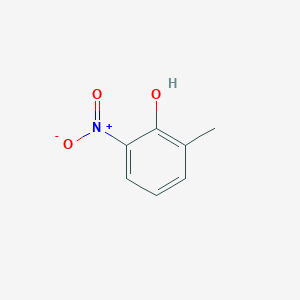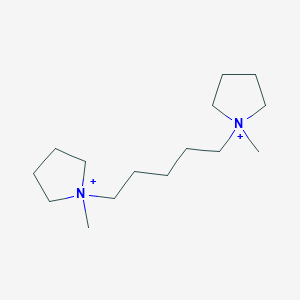
Pentolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentolinium is a quaternary ammonium compound that belongs to the class of ganglionic blocking agents. It is a potent antihypertensive drug that is used to treat high blood pressure. Pentolinium works by blocking the transmission of nerve impulses between the sympathetic and parasympathetic nervous systems, leading to a decrease in blood pressure.
Aplicaciones Científicas De Investigación
Imaging and Contrast Agents
Pentolinium and related compounds have been explored in the context of imaging and contrast agents. For example, gadolinium (Gd) complexes, which are structurally similar to pentolinium, are frequently used in clinical MRI to enhance contrast by selectively relaxing nearby water molecules. These agents aim to improve sensitivity (relaxivity) for detecting molecular targets. Molecular factors contributing to relaxivity are being studied to optimize these contrast agents (Caravan, 2006). Another study highlighted the development of polyethylenimine-entrapped gold nanoparticles loaded with gadolinium for dual-mode computed tomography (CT)/magnetic resonance (MR) imaging applications. These nanoparticles demonstrated low cytotoxicity and high efficiency as contrast agents (Zhou et al., 2016).
Cardiovascular Research
Research on pentolinium has provided insights into cardiovascular function and blood pressure regulation. For instance, the study of anesthetics on hemodynamics revealed that except for pentobarbital, all studied anesthetics significantly altered blood pressure responses to pentolinium. This finding indicates the involvement of the renin-angiotensin system (RAS) and sympathetic nervous system (SNS) in blood pressure maintenance, which is modulated by anesthetics (Bencze, Behuliak, & Zicha, 2013). In another study, the blockade of renal sympathetic nerves or administration of pentolinium significantly attenuated ischemia/reperfusion-induced acute renal failure in rats, suggesting the crucial role of renal sympathetic nervous system in the pathogenesis of this condition (Fujii et al., 2003).
Neurological and Behavioral Research
Pentolinium has also been used in studies examining the role of nicotine as a primary reinforcer in cigarette smoking. For example, a study found that while mecamylamine, a central nervous system antagonist, increased the rate of cigarette smoking, pentolinium, with predominantly peripheral actions, did not affect smoking rate. These differential effects helped clarify the role of nicotine in reinforcing smoking behavior (Stolerman et al., 2004).
Electromagnetic and Material Sciences
Pentolinium's structural relatives, like vanadium pentoxide, have been studied for applications in electromagnetic and material sciences. Vanadium pentoxide has garnered attention due to its high reversible capacity as a cathode material for lithium-ion batteries and other metal batteries. The material's properties and its potential applications in energy storage systems have been extensively reviewed (Yao et al., 2018).
Propiedades
Número CAS |
144-44-5 |
|---|---|
Nombre del producto |
Pentolinium |
Fórmula molecular |
C15H32N2+2 |
Peso molecular |
240.43 g/mol |
Nombre IUPAC |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2 |
Clave InChI |
XSBSKEQEUFOSDD-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |
SMILES canónico |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |
melting_point |
213 °C (tartrate salt) 213°C(tartratesalt) |
Otros números CAS |
144-44-5 52-62-0 |
Descripción física |
Solid |
Solubilidad |
1.16e-05 g/L |
Sinónimos |
Pentolinium Pentolinium Tartrate Pentolonium Tartrate Tartrate, Pentolinium Tartrate, Pentolonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
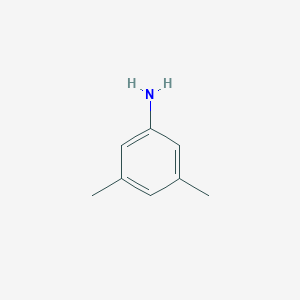
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
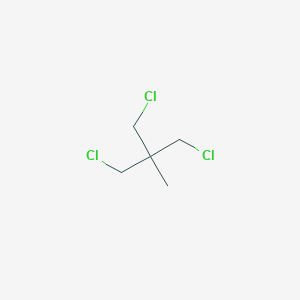
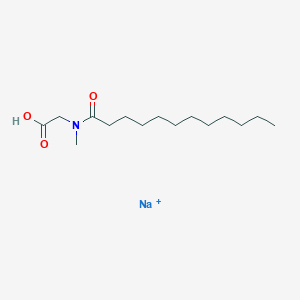
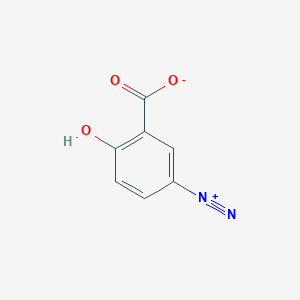
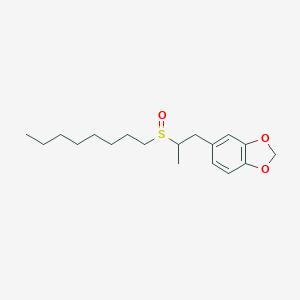
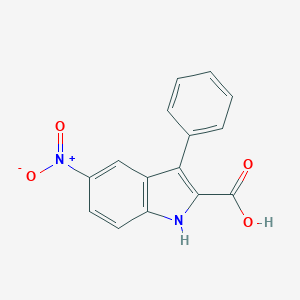
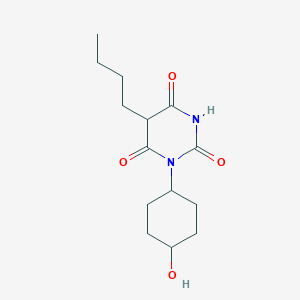
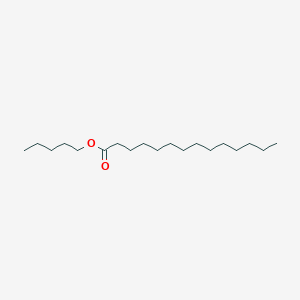
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
